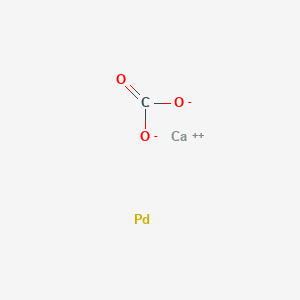![molecular formula C21H21NO5 B2508071 4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-oxazepane-6-carboxylic acid CAS No. 1936071-00-9](/img/structure/B2508071.png)
4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-oxazepane-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-oxazepane-6-carboxylic acid” is a chemical compound with the molecular formula C23H25NO4 . It is also known by other names such as “Fmoc-4-Amc-OH” and "FMOC-TRANEXAMIC ACID" .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a fluorenylmethyloxycarbonyl (Fmoc) group, an oxazepane ring, and a carboxylic acid group . The Fmoc group is a common protecting group used in peptide synthesis .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be largely determined by its molecular structure. For instance, the presence of the carboxylic acid group would likely make it acidic, and the presence of the Fmoc group could influence its solubility .
Aplicaciones Científicas De Investigación
Fluorescent Labeling and Biomedical Analysis
A study by Hirano et al. (2004) introduced a novel fluorophore, 6-methoxy-4-quinolone, with significant potential in biomedical analysis. This compound exhibits strong fluorescence in a broad pH range and is highly stable against light and heat. It has been utilized as a fluorescent labeling reagent for the determination of carboxylic acids, demonstrating its application in sensitive biomedical analysis (Hirano et al., 2004).
Synthesis of Heterocyclic Derivatives
Bacchi et al. (2005) researched the catalytic reactions of 4-yn-1-ones to produce various derivatives including oxazoline, demonstrating the versatility of these compounds in synthesizing diverse heterocyclic derivatives. This study underlines the significance of such compounds in creating a range of chemical structures useful in scientific research (Bacchi et al., 2005).
Solid-Phase Syntheses of β-Peptides
Šebesta and Seebach (2003) focused on the preparation of N-Fmoc-protected β2-homoamino acids, a key step for solid-phase syntheses of β-peptides. Their research highlights the application of Fmoc-amino acids in peptide synthesis, a critical area in biochemical research (Šebesta & Seebach, 2003).
Synthesis of N-Fmoc-Protected Amino Acids
Ellmerer-Müller et al. (1998) reported on the successful application of the Arndt-Eistert protocol to produce enantiomerically pure N-Fmoc-protected β-amino acids. Their work contributes to the field of amino acid synthesis, which is fundamental in protein chemistry and drug development (Ellmerer-Müller et al., 1998).
Preparation of Fluorescence Labels for Carboxyls in Carbohydrates
Bohrn et al. (2005) developed a carboxyl-selective fluorescence label, 9H-fluoren-2-yl-diaxomethane, for detecting carboxyl groups in polysaccharides and carbohydrates. This advancement is significant in the field of carbohydrate chemistry, especially in analyzing polysaccharide structures (Bohrn et al., 2005).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonyl)-1,4-oxazepane-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c23-20(24)14-11-22(9-10-26-12-14)21(25)27-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFXJQSQUFXUSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-oxazepane-6-carboxylic acid | |
CAS RN |
1936071-00-9 |
Source


|
| Record name | 4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-oxazepane-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide](/img/structure/B2507989.png)

![(E)-1-(4-benzhydrylpiperazino)-3-[4-(benzyloxy)phenyl]-2-propen-1-one](/img/structure/B2507991.png)
![4-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2507992.png)




![5-chloro-N-[2-(dimethylamino)-3-phenylpropyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2508000.png)




![N-[(6-Methyl-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridin-3-yl)methyl]but-2-ynamide](/img/structure/B2508010.png)